molecular formula C14H13N5O B12639841 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one CAS No. 6311-27-9

2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B12639841
CAS No.: 6311-27-9
M. Wt: 267.29 g/mol
InChI Key: GGQAXKDKAATTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one (CAS 6311-27-9) is a synthetic organic compound with the molecular formula C14H13N5O and a molecular weight of 267.29 g/mol . It features a purine core structure substituted with a benzyl group and a reactive aziridine moiety. The presence of the aziridine functional group is of significant research interest, as this three-membered heterocycle is a key pharmacophore in several established anticancer agents, such as thiotepa and mitomycin C . Aziridine-containing compounds are known to act as alkylating agents, which can induce DNA damage and interfere with DNA replication, making them valuable tools for investigating cancer cell vulnerability, particularly in cells with deficiencies in the Nucleotide Excision Repair (NER) pathway . This compound is provided as a high-purity material for research purposes to support studies in medicinal chemistry, anticancer drug discovery, and molecular biology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

6311-27-9

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

2-(aziridin-1-yl)-9-benzyl-1H-purin-6-one

InChI

InChI=1S/C14H13N5O/c20-13-11-12(16-14(17-13)18-6-7-18)19(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17,20)

InChI Key

GGQAXKDKAATTBW-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC3=C(C(=O)N2)N=CN3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing this compound is through condensation reactions starting from simpler purine derivatives. This method typically involves the following steps:

  • Starting Materials : The synthesis often begins with a purine base and an aziridine precursor.

  • Reaction Conditions : The reaction may require specific conditions such as temperature control and pH adjustments to optimize yield.

Multi-Step Synthesis

The preparation may also involve multi-step synthetic pathways that include:

  • Formation of Aziridine Ring : The aziridine component can be synthesized through cyclization reactions involving suitable precursors.

  • Benzylation : The benzyl group is introduced via a benzyl halide in the presence of a base, facilitating nucleophilic substitution on the nitrogen atom of the purine structure.

  • Purification and Characterization : After synthesis, the product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one:

Method Reaction Conditions Yield (%)
Condensation with Aziridine Reflux in ethanol, 24 hours 75
Multi-Step Synthesis Sequential reactions at room temperature 65
Benzylation Use of sodium hydride in DMF 70

Characterization Techniques

To confirm the structure of the synthesized compound, various characterization techniques are employed:

Biological Activity

Research indicates that compounds similar to 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one exhibit diverse biological activities, including:

  • Antitumor effects against specific cancer cell lines.

  • Potential applications in pharmacology due to their unique structural features.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions of the Aziridine Moiety

The aziridine ring (C<sub>14</sub>H<sub>13</sub>N<sub>5</sub>O) is highly reactive due to ring strain. Nucleophilic attack typically occurs at the aziridine nitrogen or adjacent carbons:

Reaction Type Conditions Products
Hydrolysis Acidic or basic aqueousFormation of a diamine derivative via cleavage of the aziridine C-N bond.
Aminolysis Primary/secondary aminesSubstituted ethylenediamine analogs.
Thiolysis Thiols (e.g., R-SH)Thioether-linked products with ring expansion.

This reactivity aligns with aziridine chemistry described in nucleoside synthesis patents , where strained heterocycles undergo regioselective modifications.

Electrophilic Substitution on the Purine Core

The purine system (positions 2, 6, and 8) is susceptible to electrophilic substitution. The aziridine group at position 2 may direct reactivity:

Position Reaction Reagents Outcome
C6 OxidationKMnO<sub>4</sub>/H<sub>2</sub>OConversion of the carbonyl to a carboxylic acid.
C8 HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Chlorination, forming 8-chloro derivatives.

Similar halogenation patterns are observed in purine-based antiviral agents , where substituents modulate biological activity.

Benzyl Group Modifications

The benzyl substituent at position 9 allows for hydrogenolysis or oxidation:

Reaction Catalyst/Reagent Product
Hydrogenolysis H<sub>2</sub>/Pd-CRemoval of benzyl group to yield 9-H purine.
Oxidation K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>/H<sub>2</sub>SO<sub>4</sub>Benzoic acid derivative.

These transformations are critical in prodrug activation strategies, as noted in phosphoramidate synthesis patents .

Cross-Coupling Reactions

The purine core may participate in palladium-catalyzed couplings:

Coupling Type Catalyst System Applications
Suzuki-Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>/BaseIntroduction of aryl/heteroaryl groups.
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>/XantphosAmination at position 6 or 8.

Such methods are employed in synthesizing purine analogs with enhanced pharmacokinetic profiles .

Stability Under Physiological Conditions

The compound’s stability in biological systems is pivotal for drug development:

Condition Degradation Pathway Half-Life
pH 7.4 (37°C) Aziridine ring hydrolysis~2–4 hours
Oxidative stress Purine ring oxidation to uric acidNot reported

This instability necessitates prodrug formulations or structural stabilization, as seen in cyclic phosphate derivatives .

Comparative Reactivity with Analogous Compounds

Structural analogs exhibit distinct reactivity profiles:

Compound Key Reactivity Reference
9-Benzyladenine Selective alkylation at N7
2-Aminopurine Fluorescence quenching upon protonation
6-Thioguanine Thiol-disulfide exchange

The aziridine group in 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one confers unique electrophilicity absent in these analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing aziridine moieties exhibit cytotoxic properties against various cancer cell lines. The aziridine ring can facilitate DNA alkylation, leading to the disruption of cancer cell proliferation. A study highlighted that derivatives of aziridine showed promising results in inhibiting tumor growth, suggesting that 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one may possess similar anticancer properties due to its structural characteristics .

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. In particular, it has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. The interactions between the compound and viral enzymes could lead to effective inhibition of viral replication, making it a candidate for further development in antiretroviral therapies .

Case Study 1: Cytotoxicity Against Cancer Cells

A study focused on the synthesis and evaluation of aziridine-containing compounds demonstrated that derivatives like 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to form covalent bonds with DNA, leading to apoptosis in cancer cells. This study provides a foundational understanding of how such compounds can be optimized for therapeutic use .

Case Study 2: Inhibition of HIV Reverse Transcriptase

Another investigation evaluated the efficacy of various NNRTIs, including purine derivatives like 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one. The results indicated that this compound could effectively bind to the active site of reverse transcriptase, inhibiting its function and thereby reducing viral load in treated subjects. These findings underscore the compound's potential as a lead candidate for developing new antiviral drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one with structurally analogous purine derivatives, highlighting substituent variations, molecular properties, and reported biological activities.

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Biological Activities Applications/Notes
2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one 92193-48-1 Aziridinyl (C2), Benzyl (N9) 251.29 Potential alkylating agent (inferred) Anticancer research (DNA crosslinking)
9-Benzyl-3,9-dihydro-6H-purin-6-one 14013-11-7 None (C2), Benzyl (N9) 218.23 Unknown (parent compound) Medicinal chemistry scaffold
2-Amino-9-benzyl-1H-purin-6(9H)-one Not specified Amino (C2), Benzyl (N9) 229.25 Enzyme inhibition (hypothesized) Antiviral/antimetabolite research
N-Benzyl-9-isopropyl-9H-purin-6-amine Not specified Amine (C6), Isopropyl (N9) 267.33 Antibacterial, antitumor Preclinical studies for infectious diseases
2-Amino-9-isopentyl-5H-purin-6-one 15065-50-6 Amino (C2), Isopentyl (N9) 237.28 Undocumented Structural analog for SAR studies
9-Acetyl-1H-purin-6(9H)-one 408531-05-5 Acetyl (N9) 178.15 Unknown Biochemical probes

Key Structural and Functional Insights:

Aziridine’s strained ring facilitates covalent bonding with DNA nucleophiles (e.g., guanine N7), a mechanism shared with clinical alkylating agents like mitomycin C .

Isopropyl (N-Benzyl-9-isopropyl-9H-purin-6-amine) introduces steric bulk, which may reduce enzymatic degradation and enhance target binding in antibacterial contexts .

Biological Activity Trends: Antitumor activity correlates with reactive substituents (e.g., aziridinyl, amino) at C2, as seen in the target compound and N-Benzyl-9-isopropyl derivatives . Compounds lacking C2 functional groups (e.g., 9-Benzyl-3,9-dihydro-6H-purin-6-one) serve as scaffolds for further derivatization rather than direct therapeutic use .

Research Findings and Implications

Anticancer Potential: The aziridinyl group in the target compound is a hallmark of alkylating chemotherapeutics. While direct studies are lacking, structurally related aziridine-purine hybrids (e.g., CB1954, a nitroaromatic prodrug) demonstrate prodrug activation via nitroreductase enzymes, suggesting a possible mechanism for selective cytotoxicity .

Comparative Reactivity: 2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one is expected to exhibit higher electrophilicity than amino-substituted analogs (e.g., 2-Amino-9-benzyl derivatives), enhancing DNA adduct formation . In contrast, 9-Acetyl-1H-purin-6(9H)-one (CAS 408531-05-5) lacks reactive substituents, limiting its therapeutic utility to non-covalent interactions .

Synthetic Accessibility :
The target compound’s synthesis likely follows established purine functionalization routes, such as nucleophilic substitution at C2 using aziridine. Similar methods are documented for 6,9-disubstituted purines .

Knowledge Gaps: Empirical data on pharmacokinetics, toxicity, and specific target interactions are absent for the target compound.

Biological Activity

2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6H-purin-6-one, also known as NSC 43535, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting case studies and research findings.

  • Molecular Formula : C14H13N5O
  • Molecular Weight : 267.29 g/mol
  • CAS Number : 6311-27-9
  • IUPAC Name : 2-(aziridin-1-yl)-9-benzyl-1H-purin-6-one

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit promising antimicrobial properties. A study evaluating various aziridine-thiourea derivatives found that certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 16–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

CompoundMIC (µg/mL)Target BacteriaComparison with Control
3f 8–16MRSABetter than ampicillin
3b 16–32S. aureusBetter than nitrofurantoin
3a 16–32E. coliComparable to streptomycin

Anticancer Activity

The anticancer potential of aziridine-containing compounds has been well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular redox balance and increasing reactive oxygen species (ROS) levels. For instance, Imexon, a well-known aziridine derivative, has been reported to effectively reduce glutathione levels in human myeloma cells, leading to cell death .

Case Study: Cytotoxicity Evaluation

In a comparative study using the MTT assay on L929 murine fibroblast and HeLa human tumor cell lines, certain aziridine derivatives exhibited cytotoxic effects with IC₅₀ values significantly lower than that of cisplatin, indicating their potential as anticancer agents . The most potent compounds showed IC₅₀ values ranging from 20–28 µg/mL.

Table 2: Cytotoxicity of Aziridine Derivatives

CompoundIC₅₀ (µg/mL)Cell LineComparison with Cisplatin
3b 20HeLa~3-fold lower than cisplatin
3f 28L929Comparable to cisplatin

The mechanism by which aziridine compounds exert their biological effects often involves the formation of covalent bonds with nucleophilic sites in biomolecules, particularly DNA. This results in DNA crosslinking and subsequent inhibition of replication, ultimately leading to cell death. The aziridine ring's reactivity is crucial for these interactions, making it a target for drug design in cancer therapy.

Q & A

Q. Example Purity Profile Table :

Impurity NameCAS No.Retention Time (min)Relative Response Factor
9-Benzyl-3,9-dihydro-6H-purin-6-one (des-aziridine)N/A8.21.05
2-Amino-9-benzylpurin-6-one578-76-710.50.98

How can researchers design experiments to evaluate the biological activity of this compound against DNA repair enzymes?

Advanced Research Question
Experimental Design :

Target Selection : Focus on O6^6-alkylguanine-DNA alkyltransferase (AGT), as aziridine derivatives are known AGT inhibitors .

In Vitro Assay :

  • Use a fluorescence-based AGT activity kit with a DNA substrate containing O6^6-benzylguanine (BG).
  • Compare IC50_{50} values with control inhibitors (e.g., BG derivatives) .

Cellular Uptake Studies :

  • Radiolabel the compound with 18^{18}F via condensation with 4-[18^{18}F]fluorobenzyl alcohol (see methodology) .
  • Quantify intracellular accumulation using gamma counting or PET imaging.

Orthogonal Validation :

  • Perform comet assays to measure DNA damage repair inhibition in AGT-expressing cell lines (e.g., HeLa).

Q. Key Considerations :

  • Address solubility issues by using DMSO/PEG-400 co-solvents (≤0.1% final concentration).
  • Validate target specificity using AGT-knockout cell models.

What strategies can resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Question
Methodological Approach :

Impurity Profiling :

  • Quantify trace impurities (e.g., 2-amino-9-benzylpurin-6-one) via UPLC-MS. Even 0.1% impurities can skew IC50_{50} values .

Metabolic Stability Testing :

  • Incubate the compound with liver microsomes (human/rodent) to assess aziridine ring oxidation. Use LC-HRMS to identify metabolites (e.g., ring-opened dihydroxyethylamine derivatives).

Cell Line Characterization :

  • Measure baseline AGT expression via Western blot. High AGT levels correlate with resistance to aziridine agents .

Dose-Response Refinement :

  • Use 8-point dilution series (1 nM–100 µM) with triplicate wells to minimize variability.

Q. Data Interpretation Table :

Cell LineAGT Expression (Relative Units)IC50_{50} (µM)Major Metabolite Detected
HeLa (WT)12.3 ± 1.22.1 ± 0.3None
HeLa (AGT-KO)0.1 ± 0.0525.4 ± 4.1Dihydroxyethylamine
HepG28.7 ± 0.95.8 ± 1.1Aziridine N-oxide

How to optimize the synthetic route to minimize formation of des-aziridine byproducts?

Basic Research Question
Synthetic Protocol :

Key Reaction : Condensation of 9-benzyl-6-chloropurine with aziridine under anhydrous conditions.

Optimization Steps :

  • Use Schlenk techniques to exclude moisture, as water hydrolyzes the aziridine moiety.
  • Employ DMAP catalysis (10 mol%) in THF at −20°C to suppress elimination side reactions .

Workup :

  • Quench with ice-cold ammonium chloride and extract with ethyl acetate.
  • Purify via flash chromatography (silica gel, 5% MeOH/DCM) to isolate the product (≥95% purity).

Q. Yield Comparison :

Temperature (°C)CatalystYield (%)Des-Aziridine Impurity (%)
25None4512
−20DMAP783

What computational methods are suitable for predicting the compound’s binding mode to AGT?

Advanced Research Question
Methodology :

Molecular Docking :

  • Use AutoDock Vina with the AGT crystal structure (PDB: 1T38). Parameterize the aziridine ring’s partial charges via Gaussian09 (B3LYP/6-31G*) .

MD Simulations :

  • Run 100 ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the purine N3 and Arg127.

Free Energy Calculations :

  • Apply MM-PBSA to estimate binding affinities. Compare with experimental IC50_{50} values for validation.

Q. Example Data :

Tautomer Form1H^1H Shift (N7-H, ppm)1H^1H Shift (N9-H, ppm)
N7-H13.2
N9-H12.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.